![molecular formula C21H22N4O B2860382 1-(4-(p-Tolyl)phthalazin-1-yl)piperidine-4-carboxamide CAS No. 670269-90-6](/img/structure/B2860382.png)
1-(4-(p-Tolyl)phthalazin-1-yl)piperidine-4-carboxamide
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Overview
Description
Scientific Research Applications
Discovery of Soluble Epoxide Hydrolase Inhibitors
A study highlighted the identification of 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, emphasizing the importance of the triazine heterocycle for potency and selectivity. This research showcases the application in discovering compounds with potential therapeutic effects on cardiovascular diseases and inflammation (R. Thalji et al., 2013).
New Antiarrhythmic Agents
Another study focused on the synthesis of N-(omega-Aminoalkyl)-2,2,5,5-tetramethyl-3-pyrroline or -pyrrolidine-3-carboxamides, demonstrating their activity against aconitine-induced arrhythmia. This research indicates the potential application of these compounds as antiarrhythmic agents, comparing their efficacy to existing medications like quinidine (O. Hankovszky et al., 1986).
Synthesis and Anti-HIV Activity
Research into the synthesis of 5-substituted Piperazinyl-4-nitroimidazole Derivatives demonstrates the pursuit of new non-nucleoside reverse transcriptase inhibitors for treating HIV-1 and HIV-2. This work underscores the role of chemical synthesis in developing new antiviral therapies (N. Al-Masoudi et al., 2007).
Constrained Analogues of Tocainide
Investigations into the design and synthesis of constrained analogues of tocainide for blocking skeletal muscle sodium channels highlight the application of these compounds in developing antimyotonic agents. This research is pivotal for creating more effective treatments for muscle-related disorders (A. Catalano et al., 2008).
Synthesis of Ordered Polymers
A study on the synthesis of ordered polymers through direct polycondensation illustrates the application of these materials in creating novel polymer structures with potential uses in materials science and engineering (Shuyan Yu et al., 1999).
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It is known that piperidine derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some piperidine derivatives have shown strong antiproliferative activity by inhibiting tubulin polymerization .
Biochemical Pathways
Phthalazine derivatives, which this compound is a part of, have been known to exhibit anticancer activity by targeting various mechanisms such as apoptosis induction, tubulin polymerization inhibition, egfr inhibition, and aurora kinase inhibition .
Result of Action
It is known that piperidine derivatives can have various effects at the molecular and cellular level, including anticancer, antimicrobial, analgesic, antiinflammatory, and antipsychotic effects .
properties
IUPAC Name |
1-[4-(4-methylphenyl)phthalazin-1-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c1-14-6-8-15(9-7-14)19-17-4-2-3-5-18(17)21(24-23-19)25-12-10-16(11-13-25)20(22)26/h2-9,16H,10-13H2,1H3,(H2,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQBBBMEVVCPHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)N4CCC(CC4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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